2-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzonitrile
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Overview
Description
2-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzonitrile is an organic compound with the molecular formula C14H10BrNO2 It is a derivative of benzonitrile, featuring a bromo and hydroxymethyl group attached to a phenoxy moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzonitrile typically involves the reaction of 4-bromo-2-(hydroxymethyl)phenol with benzonitrile derivatives under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which employs palladium catalysts and boron reagents to form the carbon-carbon bond between the phenoxy and benzonitrile moieties . The reaction conditions often include the use of bases such as potassium carbonate and solvents like toluene or dimethylformamide (DMF).
Industrial Production Methods
For industrial-scale production, the process may involve a one-pot synthesis approach to enhance yield and purity. This method can include the use of intermediate compounds such as 4-(3-formyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)benzonitrile, which is then converted to the final product through further reactions .
Chemical Reactions Analysis
Types of Reactions
2-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzonitrile can undergo various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The bromo group can participate in nucleophilic substitution reactions to introduce different functional groups.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can facilitate the reduction of the nitrile group.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to substitute the bromo group.
Major Products Formed
The major products formed from these reactions include:
- Aldehydes or carboxylic acids from oxidation.
- Amines from reduction.
- Various substituted derivatives from nucleophilic substitution.
Scientific Research Applications
2-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzonitrile has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a potential ligand in biochemical assays.
Industry: The compound can be used in the production of advanced materials, including polymers and coatings
Mechanism of Action
The mechanism of action of 2-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzonitrile depends on its specific application. In biochemical contexts, it may interact with enzymes or receptors, modulating their activity through binding interactions. The molecular targets and pathways involved can vary, but typically include interactions with proteins or nucleic acids, influencing cellular processes and signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-bromo-2-(hydroxymethyl)phenol: A precursor in the synthesis of the target compound.
4-(4-bromo-3-(hydroxymethyl)phenoxy)benzonitrile: An intermediate in the synthesis of related compounds.
2-bromo-4-(hydroxymethyl)phenoxy]methylbenzonitrile: A structural isomer with similar properties.
Uniqueness
2-{[4-bromo-2-(hydroxymethyl)phenoxy]methyl}benzonitrile is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and potential biological activity. Its combination of functional groups allows for diverse chemical transformations and applications in various fields.
Properties
IUPAC Name |
2-[[4-bromo-2-(hydroxymethyl)phenoxy]methyl]benzonitrile |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12BrNO2/c16-14-5-6-15(13(7-14)9-18)19-10-12-4-2-1-3-11(12)8-17/h1-7,18H,9-10H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LYDMHOVHOOXGRP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)COC2=C(C=C(C=C2)Br)CO)C#N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12BrNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.16 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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